molecular formula C10H8FNO3 B13002632 Methyl 5-fluoro-2-oxoindoline-7-carboxylate

Methyl 5-fluoro-2-oxoindoline-7-carboxylate

Cat. No.: B13002632
M. Wt: 209.17 g/mol
InChI Key: ZQOYATISRKOPMP-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-oxoindoline-7-carboxylate (CAS 1260879-22-8) is a fluorinated indoline derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This compound features a molecular formula of C10H8FNO3, a molecular weight of 209.18 g/mol, and is characterized by its oxindole core, a methyl ester group, and a fluorine substituent . The strategic incorporation of fluorine is a common tactic in drug design to influence a molecule's potency, metabolic stability, and membrane permeability . The oxindole scaffold is a privileged structure in pharmaceutical research, known for its presence in molecules with diverse biological activities. Recent scientific investigations highlight the significant potential of novel oxindole-based conjugates, particularly as dual inhibitors of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes . Targeting this dual pathway is a promising strategy for developing new anti-inflammatory and analgesic agents with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . Furthermore, structurally similar bromo- and fluoro-substituted oxindole derivatives are actively explored in oncology research for their potential to induce apoptosis in cancer cells . Researchers utilize this compound as a key synthetic intermediate to access more complex molecular architectures. The methyl ester functionality provides a handle for further synthetic modification, such as hydrolysis to carboxylic acids or amide coupling, while the fluorine atom can be leveraged in cross-coupling reactions . This compound is supplied with a typical purity of ≥97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)

InChI Key

ZQOYATISRKOPMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2)F

Origin of Product

United States

Preparation Methods

Method Based on Chloroacetylation and Cyclization (Patent CA2705490A1)

This method involves a multi-step sequence starting from methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate, which is a key intermediate:

  • Step 1: Preparation of the "chlorimide" intermediate
    Methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate is suspended in xylene or toluene, and acetic anhydride is added. The mixture is heated to reflux, facilitating the formation of the chlorimide intermediate.

    • Reaction conditions: Ambient to reflux temperature (100–140 °C)
    • Solvents: Xylene, toluene, or other high-boiling aprotic solvents
    • Yield: High, with crystallization induced by adding non-polar solvents like cyclohexane.
  • Step 2: Reaction with trimethyl orthobenzoate to form the "chlorenol"
    The chlorimide reacts with trimethyl orthobenzoate in the presence of acetic anhydride (methanol scavenger) to form methyl 1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate ("chlorenol").

    • Reaction temperature: 100–140 °C
    • Solvents: Toluene preferred
    • Workup: Cooling to 0 °C, filtration, washing with toluene and ethyl acetate
    • Yield: Approximately 87%
  • Step 3: Conversion to the "enolindole"
    The chlorenol is refluxed in methanol with sodium methoxide to yield methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate ("enolindole").

    • Reaction time: Minutes to hours
    • Yield: Around 90%
    • Product: Yellow crystals

This sequence allows for the introduction of substituents and functional groups at the 3-position while maintaining the oxindoline core intact.

Alternative Synthesis via Esterification and Electrophilic Substitution

  • Starting from 3-nitrobenzoic acid , esterification is performed to obtain the methyl ester.
  • Electrophilic substitution with chloroacetic acid methyl ester introduces the side chain.
  • A hydrogenation step reduces the nitro group and promotes intramolecular amidation, forming the oxindoline ring.
  • Subsequent saponification and re-esterification steps yield the methoxycarbonyl-2-oxindole derivative.

This method is useful for preparing 6-methoxycarbonyl-2-oxindole derivatives, which can be adapted for fluorinated analogs by introducing fluorine substituents on the aromatic ring prior to cyclization.

Nucleophilic Substitution Using Ethyl Chloroacetate (Research Article, Nature 2022)

  • 2-Oxoindoline derivatives undergo nucleophilic substitution with ethyl chloroacetate in the presence of potassium carbonate and catalytic potassium iodide in acetone.
  • This step selectively alkylates the nitrogen atom, forming N-alkylated intermediate esters with yields of 90–93%.
  • Subsequent acyl transfer with hydrazine monohydrate in ethanol under reflux converts esters to hydrazides.
  • Final aldol condensation with benzaldehydes or isatins yields substituted oxindoline derivatives.

While this method focuses on 2-oxoindoline derivatives, it can be adapted for fluorinated substrates by starting with fluorinated oxindoline precursors.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Esterification of 3-nitrobenzoic acid Acid catalyst, methanol Methanol Reflux High Forms methyl ester precursor
Electrophilic substitution Chloroacetic acid methyl ester Various Ambient to reflux High Introduces side chain
Hydrogenation and cyclization Hydrogen gas, catalyst Various Ambient to reflux High Forms oxindoline ring
Chloroacetylation Chloroacetyl chloride or anhydride Xylene, toluene Ambient to reflux High Forms chlorimide intermediate
Reaction with trimethyl orthobenzoate Acetic anhydride (methanol scavenger) Toluene 100–140 ~87 Forms chlorenol intermediate
Methanolysis with sodium methoxide Sodium methoxide in methanol Methanol Reflux ~90 Forms enolindole product
N-alkylation with ethyl chloroacetate K2CO3, KI catalyst Acetone Ambient 90–93 Selective N-alkylation
Acyl transfer with hydrazine Hydrazine monohydrate Ethanol Reflux Moderate Converts esters to hydrazides

Research Findings and Notes

  • The fluorine substitution at the 5-position is typically introduced early in the synthetic route by starting with fluorinated aromatic precursors (e.g., 5-fluoro-3-nitrobenzoic acid) to ensure regioselectivity and avoid post-cyclization fluorination challenges.
  • The esterification at the 7-position (or 6-position depending on numbering) is achieved via classical esterification or transesterification methods, often using methanol or ethanol under acidic or basic catalysis.
  • The use of high-boiling aprotic solvents such as toluene or xylene is critical for the acylation and condensation steps to maintain reaction efficiency and product purity.
  • Methanol scavengers like acetic anhydride improve yields by removing methanol formed during condensation reactions, driving the equilibrium forward.
  • Crystallization and purification steps involve solvent mixtures (e.g., toluene/ethyl acetate) and temperature control (cooling to 0 °C or below) to isolate pure crystalline products.
  • The overall synthetic routes provide high yields (up to ~90%) and good regioselectivity, essential for producing the target compound for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Anticancer Applications

Methyl 5-fluoro-2-oxoindoline-7-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds within the oxindole family, including methyl 5-fluoro-2-oxoindoline derivatives, exhibit promising activity against various cancer types, including acute myeloid leukemia (AML).

Case Study: Treatment of Acute Myeloid Leukemia

A notable study highlights the efficacy of indolinone compounds in treating AML, particularly in patients with FLT3-ITD mutations. The administration of these compounds has shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis. The findings suggest that methyl 5-fluoro-2-oxoindoline derivatives could serve as effective therapeutic agents for AML treatment, providing a targeted approach to combat this aggressive form of leukemia .

Antimicrobial Properties

The antimicrobial properties of this compound have also been explored. Studies have demonstrated that certain oxindole derivatives exhibit significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Activity

In a comparative study, derivatives including methyl 5-fluoro-2-oxoindoline were tested against common bacterial strains such as Staphylococcus aureus. The results indicated that these compounds caused notable morphological changes in bacterial cells, leading to cell lysis and death. This suggests their potential application in developing new antimicrobial agents capable of combating resistant bacterial strains .

Synthesis and Industrial Applications

The synthesis of this compound is integral to its application in pharmaceuticals. The compound can be synthesized through various methods, including solvent-free processes that enhance yield and reduce environmental impact.

Synthesis Method Overview

A process involving the cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester under reductive conditions has been developed to produce methyl 5-fluoro-2-oxoindoline efficiently. This method not only simplifies the synthesis but also provides high yields, making it suitable for industrial applications .

Future Directions and Research Opportunities

The ongoing research into this compound opens up several avenues for future studies:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.
  • Broader Antimicrobial Spectrum : Further studies are needed to evaluate its effectiveness against a wider range of microbial pathogens.
  • Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their effects will aid in optimizing their use in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in halogen substitution (e.g., bromo vs. fluoro) or ester/amide functionalization. Below is a comparative analysis:

Table 1: Key Structural Analogs and Properties
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Similarity Score
Methyl 5-fluoro-2-oxoindoline-7-carboxylate Not Provided C₁₀H₈FNO₃ ~209.08* 5-F, 2-oxo, 7-COOCH₃ Reference
Methyl 5-bromo-2-oxoindoline-7-carboxylate 898747-32-5 C₁₀H₈BrNO₃ 270.08 5-Br, 2-oxo, 7-COOCH₃ 0.92
Methyl 2-oxoindoline-7-carboxylate 350683-40-8 C₁₀H₉NO₃ 191.18 2-oxo, 7-COOCH₃ 0.80
Methyl 7-fluoro-1H-indole-5-carboxylate 256935-98-5 C₁₀H₈FNO₂ 193.17 7-F, 5-COOCH₃ (indole core) N/A
5-Fluoro-1H-indole-2-carboxylic acid methyl ester 167631-84-7 C₁₀H₈FNO₂ 193.17 5-F, 2-COOCH₃ (indole core) N/A

*Calculated based on bromo analog (270.08 g/mol) with Br (79.9 g/mol) replaced by F (19 g/mol).

Key Observations:
  • Fluorine’s electronegativity also enhances hydrogen bonding and metabolic resistance compared to bromine .
  • Core Structure : The 2-oxoindoline core (vs. indole in other analogs) introduces a ketone group at position 2, which may influence tautomerism and reactivity .
  • Positional Isomerism : Methyl 7-fluoro-1H-indole-5-carboxylate (indole core) and Methyl 5-fluoro-1H-indole-2-carboxylate exhibit distinct electronic profiles due to fluorine and ester group positioning, altering their interactions with biological targets .

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